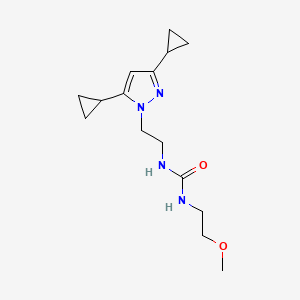
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride, also known as DREADD ligand, is a chemical compound used in scientific research to manipulate the activity of specific neurons in the brain. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs. This compound is used to activate or inhibit neurons in a controlled manner, allowing researchers to study the effects of specific neural circuits on behavior and physiology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves the reaction of 3-methyl-4,4-difluorobutanal with formaldehyde and ammonium chloride to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanal. This intermediate is then reacted with cyanide ion to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanenitrile, which is subsequently hydrolyzed to form the final product, 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride.
Starting Materials
3-methyl-4,4-difluorobutanal, Formaldehyde, Ammonium chloride, Cyanide ion
Reaction
Step 1: Reaction of 3-methyl-4,4-difluorobutanal with formaldehyde and ammonium chloride to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanal, Step 2: Reaction of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanal with cyanide ion to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanenitrile, Step 3: Hydrolysis of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanenitrile to form 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid, Step 4: Formation of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride by reaction with hydrochloric acid
Mechanism Of Action
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system works by introducing a modified receptor into specific neurons in the brain. This receptor is activated by a specific compound, in this case, 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride. When the compound is administered, it selectively activates or inhibits the neurons expressing the modified receptor, allowing researchers to study the effects on behavior and physiology.
Biochemical And Physiological Effects
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of physiological and behavioral effects. For example, it has been used to study the role of specific neurons in reward processing, fear conditioning, and social behavior. It has also been used to study the effects of specific neurotransmitters on behavior and physiology.
Advantages And Limitations For Lab Experiments
One of the main advantages of the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system is that it allows researchers to selectively control the activity of specific neurons in the brain. This allows for a more precise understanding of the neural circuits involved in behavior and physiology. However, there are also limitations to the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. For example, the modified receptor may not be expressed in all neurons of interest, and there may be off-target effects of the compound used to activate the receptor.
Future Directions
There are many potential future directions for research using the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system. One area of interest is the use of 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochlorides in the treatment of neurological disorders. Another area of interest is the development of new compounds that can activate or inhibit specific neurons in the brain. Additionally, the 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system may be used to study the effects of specific genes on behavior and physiology.
Scientific Research Applications
The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has revolutionized the field of neuroscience by allowing researchers to selectively control the activity of specific neurons in the brain. This has led to a better understanding of the neural circuits involved in behavior and physiology. The 3-(Aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride system has been used to study a wide range of neurological disorders, including addiction, depression, anxiety, and schizophrenia.
properties
IUPAC Name |
3-(aminomethyl)-4,4-difluoro-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-6(3-9,5(7)8)2-4(10)11;/h5H,2-3,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLVJNHDCEKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(difluoromethyl)-3-methylbutanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)

![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)


![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)

![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
